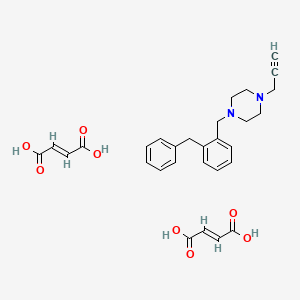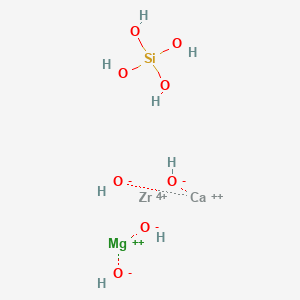
Calcium;magnesium;silicic acid;zirconium(4+);tetrahydroxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Calcium;magnesium;silicic acid;zirconium(4+);tetrahydroxide is a complex compound that combines elements from different groups of the periodic table. This compound is known for its unique properties and potential applications in various fields, including materials science, chemistry, and medicine. The combination of calcium, magnesium, silicic acid, and zirconium(4+) creates a compound with interesting chemical and physical characteristics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of calcium;magnesium;silicic acid;zirconium(4+);tetrahydroxide can be achieved through various synthetic routes. One common method involves the sol-gel process, where tetraethyl orthosilicate and calcium/magnesium nitrates are used as sources of cations. These are subjected to gelation, calcination at 600°C, and thermal treatments at different temperatures (800, 1000, and 1300°C) to obtain the desired compound .
Industrial Production Methods: In industrial settings, the production of this compound may involve high-temperature fusion of zircon and calcium/magnesium oxides. The mixture is heated to around 1200°C, leading to the disintegration of zircon and the formation of zirconia and calcium magnesium silicate .
Análisis De Reacciones Químicas
Types of Reactions: Calcium;magnesium;silicic acid;zirconium(4+);tetrahydroxide undergoes various chemical reactions, including neutralization, oxidation, and substitution reactions. For example, the reaction of calcium hydroxide with magnesium hydroxide and silicic acid zirconium salt results in the formation of magnesium calcium hydroxide .
Common Reagents and Conditions: Common reagents used in reactions with this compound include calcium hydroxide, magnesium hydroxide, and silicic acid. The reactions typically occur under neutral or slightly alkaline conditions, and the major products formed include magnesium calcium hydroxide and other silicate-based compounds.
Aplicaciones Científicas De Investigación
Calcium;magnesium;silicic acid;zirconium(4+);tetrahydroxide has numerous applications in scientific research. In materials science, it is used to develop advanced ceramics and nanomaterials with enhanced mechanical properties and biocompatibility . In medicine, zirconium-based compounds are explored for their potential in drug delivery systems and dental applications due to their biocompatibility and stability . Additionally, this compound is studied for its potential use in environmental applications, such as water purification and catalysis .
Mecanismo De Acción
The mechanism of action of calcium;magnesium;silicic acid;zirconium(4+);tetrahydroxide involves its interaction with various molecular targets and pathways. For instance, zirconium silicates are known to selectively capture potassium ions by mimicking the actions of physiological potassium channels . This property makes them useful in medical applications, such as treating hyperkalemia by binding excess potassium ions in the gastrointestinal tract .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to calcium;magnesium;silicic acid;zirconium(4+);tetrahydroxide include other silicate-based materials, such as calcium silicate, magnesium silicate, and zirconium silicate . These compounds share some common properties, such as biocompatibility and stability, but differ in their specific applications and chemical behavior.
Uniqueness: The presence of zirconium(4+) enhances its stability and biocompatibility, making it suitable for advanced biomedical applications . Additionally, the combination of calcium and magnesium contributes to its mechanical strength and bioactivity, making it a promising material for tissue engineering and regenerative medicine .
Propiedades
Fórmula molecular |
CaH8MgO8SiZr+4 |
|---|---|
Peso molecular |
319.75 g/mol |
Nombre IUPAC |
calcium;magnesium;silicic acid;zirconium(4+);tetrahydroxide |
InChI |
InChI=1S/Ca.Mg.H4O4Si.4H2O.Zr/c;;1-5(2,3)4;;;;;/h;;1-4H;4*1H2;/q2*+2;;;;;;+4/p-4 |
Clave InChI |
VURXVPMAMVXQOY-UHFFFAOYSA-J |
SMILES canónico |
[OH-].[OH-].[OH-].[OH-].O[Si](O)(O)O.[Mg+2].[Ca+2].[Zr+4] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


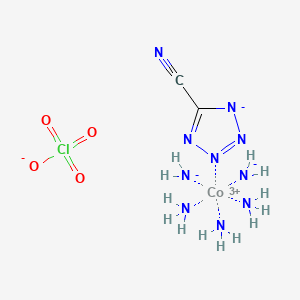
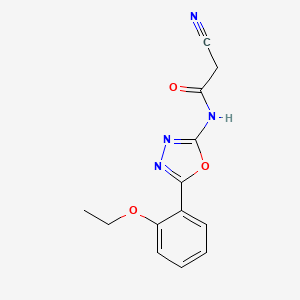
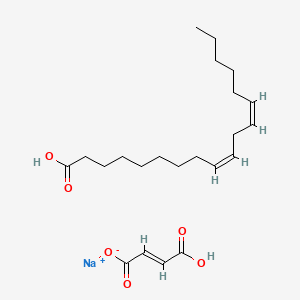

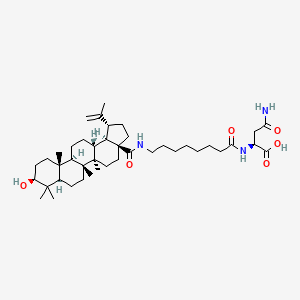
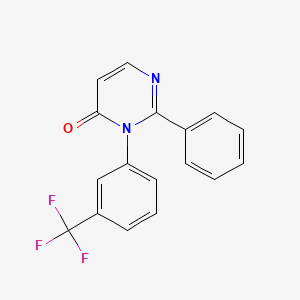


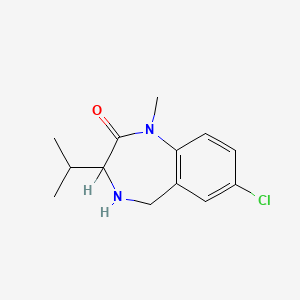
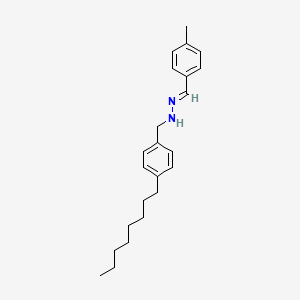
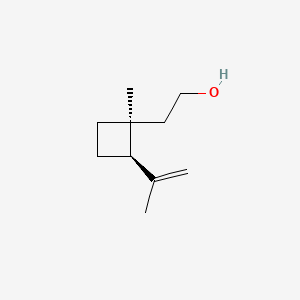

![9-chloro-3-propylsulfanyl-5,7-dithia-4,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),3,9,11-pentaene](/img/structure/B12729825.png)
